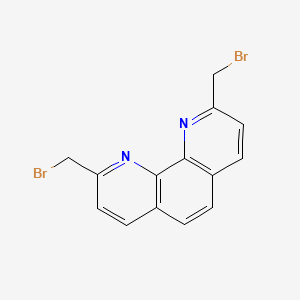

2,9-Bis(bromomethyl)-1,10-phenanthroline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,9-Bis(bromométhyl)-1,10-phénanthroline est un composé organique appartenant à la classe des phénanthrolines. Les phénanthrolines sont des composés hétérocycliques contenant un système cyclique phénanthrène fusionné à un cycle pyridine. Ce composé spécifique se caractérise par la présence de deux groupes bromométhyle liés aux positions 2 et 9 du cycle phénanthroline. Il est utilisé dans diverses réactions chimiques et a des applications dans la recherche scientifique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 2,9-Bis(bromométhyl)-1,10-phénanthroline implique généralement la bromation de la 2,9-diméthyl-1,10-phénanthroline. La réaction est réalisée en utilisant du brome ou du N-bromosuccinimide (NBS) comme agent bromant en présence d'un solvant approprié tel que le chloroforme ou le tétrachlorure de carbone. Les conditions réactionnelles impliquent généralement un reflux du mélange pendant plusieurs heures pour assurer une bromation complète.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour la 2,9-Bis(bromométhyl)-1,10-phénanthroline ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles, l'utilisation de réacteurs plus grands et la garantie d'une manipulation et d'une élimination adéquates des agents bromants et des solvants.

Analyse Des Réactions Chimiques

Types de réactions

2,9-Bis(bromométhyl)-1,10-phénanthroline subit divers types de réactions chimiques, notamment:

Réactions de substitution: Les groupes bromométhyle peuvent être substitués par d'autres nucléophiles tels que les amines, les thiols ou les alcoolates.

Réactions d'oxydation: Le composé peut subir une oxydation pour former les aldéhydes ou les acides carboxyliques correspondants.

Réactions de réduction: Les groupes bromométhyle peuvent être réduits en groupes méthyle en utilisant des agents réducteurs comme l'hydrure de lithium aluminium (LiAlH4).

Réactifs et conditions courants

Réactions de substitution: Généralement réalisées dans des solvants polaires comme le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) à des températures élevées.

Réactions d'oxydation: Les oxydants courants incluent le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en conditions acides.

Réactions de réduction: Des agents réducteurs tels que le LiAlH4 ou le borohydrure de sodium (NaBH4) sont utilisés dans des solvants anhydres comme l'éther ou le tétrahydrofurane (THF).

Principaux produits formés

Réactions de substitution: Les produits incluent diverses phénanthrolines substituées en fonction du nucléophile utilisé.

Réactions d'oxydation: Les produits incluent les aldéhydes ou les acides carboxyliques phénanthroliniques.

Réactions de réduction: Les produits incluent la 2,9-diméthyl-1,10-phénanthroline.

Applications de la recherche scientifique

2,9-Bis(bromométhyl)-1,10-phénanthroline a plusieurs applications dans la recherche scientifique:

Chimie: Utilisé comme ligand en chimie de coordination pour former des complexes avec des métaux de transition.

Biologie: Employé dans l'étude de l'intercalation de l'ADN et comme sonde pour les structures d'acides nucléiques.

Médecine: Envisagé pour son utilisation potentielle dans les thérapies anticancéreuses en raison de sa capacité à se lier à l'ADN.

Industrie: Utilisé dans la synthèse de matériaux avancés et comme élément de base pour divers composés organiques.

Mécanisme d'action

Le mécanisme d'action de la 2,9-Bis(bromométhyl)-1,10-phénanthroline implique sa capacité à former des complexes de coordination avec des ions métalliques. Le système cyclique phénanthroline fournit une structure plane qui peut s'intercaler entre les paires de bases de l'ADN, perturbant la structure de l'ADN et inhibant la réplication. Les groupes bromométhyle peuvent également participer à des liaisons covalentes avec des nucléophiles, améliorant encore sa réactivité.

Applications De Recherche Scientifique

2,9-Bis(bromomethyl)-1,10-phenanthroline has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: Employed in the study of DNA intercalation and as a probe for nucleic acid structures.

Medicine: Investigated for its potential use in anticancer therapies due to its ability to bind to DNA.

Industry: Utilized in the synthesis of advanced materials and as a building block for various organic compounds.

Mécanisme D'action

The mechanism of action of 2,9-Bis(bromomethyl)-1,10-phenanthroline involves its ability to form coordination complexes with metal ions. The phenanthroline ring system provides a planar structure that can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication. The bromomethyl groups can also participate in covalent bonding with nucleophiles, further enhancing its reactivity.

Comparaison Avec Des Composés Similaires

Composés similaires

2,9-Diméthyl-1,10-phénanthroline: Manque les groupes bromométhyle, ce qui le rend moins réactif dans les réactions de substitution.

1,10-Phénanthroline: Une structure plus simple sans aucun substituant, couramment utilisée comme ligand en chimie de coordination.

2,9-Dibromo-1,10-phénanthroline: Contient des atomes de brome directement liés au cycle phénanthroline, différant en réactivité et en applications.

Unicité

2,9-Bis(bromométhyl)-1,10-phénanthroline est unique en raison de la présence de groupes bromométhyle, qui améliorent sa réactivité dans les réactions de substitution et sa capacité à former des liaisons covalentes avec des nucléophiles. Cela en fait un composé polyvalent pour diverses applications chimiques et biologiques.

Propriétés

Numéro CAS |

78831-37-5 |

|---|---|

Formule moléculaire |

C14H10Br2N2 |

Poids moléculaire |

366.05 g/mol |

Nom IUPAC |

2,9-bis(bromomethyl)-1,10-phenanthroline |

InChI |

InChI=1S/C14H10Br2N2/c15-7-11-5-3-9-1-2-10-4-6-12(8-16)18-14(10)13(9)17-11/h1-6H,7-8H2 |

Clé InChI |

DGDBWGQSYCEWHT-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C3=C1C=CC(=N3)CBr)N=C(C=C2)CBr |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Aminobicyclo[3.1.1]heptane-3,6-dicarboxylic acid](/img/structure/B12285382.png)

![[[5-(2,4-Dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12285402.png)

![Benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]-](/img/structure/B12285415.png)

![tert-butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12285417.png)

![1-Chloro-3-[2-(3-chloropropoxy)ethoxy]propane](/img/structure/B12285420.png)

![(3aR,6aR)-1,3,3a,5,6,6a-hexahydrofuro[3,4-c]pyrrol-4-one](/img/structure/B12285421.png)

![(3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl) acetate](/img/structure/B12285428.png)